molecular formula C17H18IN3S B2655965 N-(4-iodophenyl)-2-(pyridin-3-yl)piperidine-1-carbothioamide CAS No. 399003-03-3

N-(4-iodophenyl)-2-(pyridin-3-yl)piperidine-1-carbothioamide

Cat. No. B2655965
CAS RN: 399003-03-3
M. Wt: 423.32
InChI Key: QOTVPVVMMCWYHH-UHFFFAOYSA-N
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Description

N-(4-iodophenyl)-2-(pyridin-3-yl)piperidine-1-carbothioamide, commonly known as NIPPOC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. NIPPOC belongs to the class of piperidine-based compounds, which have been found to exhibit a wide range of biological activities.

Scientific Research Applications

  • Platelet Antiaggregating Activity : Some derivatives of piperidine-1-carbothioamide, including those similar to N-(4-iodophenyl)-2-(pyridin-3-yl)piperidine-1-carbothioamide, have shown platelet antiaggregating activity, comparable or superior to acetylsalicylic acid. This suggests potential applications in treating conditions where platelet aggregation is a concern (Ranise et al., 1991).

  • Antibacterial Properties : Certain derivatives have demonstrated antibacterial activities, including effectiveness against methicillin-resistant Staphylococcus aureus. This indicates potential for development into novel antibacterial agents (Foley et al., 2014).

  • Anticancer Activity : Piperidine-1-carbothioamide derivatives have been studied for their anticancer properties. For example, some compounds in this class have shown inhibitory effects on topoisomerase IIα, an enzyme important in DNA replication, suggesting potential use in cancer treatment (Alam et al., 2016).

  • Anti-angiogenic and DNA Cleavage Activities : Certain piperidine-carboxamide derivatives have shown significant anti-angiogenic activity and DNA cleavage properties, indicating potential applications in cancer therapy (Kambappa et al., 2017).

  • Radioactive Labeling for Brain Imaging : Derivatives of piperidine-1-carbothioamide have been used in the synthesis of radioactive compounds for potential brain imaging applications, especially in studying cannabinoid receptors (Lan et al., 1996).

  • Derivatization Reagents in Chromatography : These compounds have been used as derivatization reagents in liquid chromatography/electrospray ionization-tandem mass spectrometry, enhancing the detection of analytes (Inoda et al., 2011).

properties

IUPAC Name

N-(4-iodophenyl)-2-pyridin-3-ylpiperidine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18IN3S/c18-14-6-8-15(9-7-14)20-17(22)21-11-2-1-5-16(21)13-4-3-10-19-12-13/h3-4,6-10,12,16H,1-2,5,11H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOTVPVVMMCWYHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)C2=CN=CC=C2)C(=S)NC3=CC=C(C=C3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18IN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-iodophenyl)-2-(pyridin-3-yl)piperidine-1-carbothioamide

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